Cas no 2648938-99-0 (3-Bromo-2-fluoro-4-methoxybenzene-1-sulfonyl fluoride)

3-Bromo-2-fluoro-4-methoxybenzene-1-sulfonyl fluoride is a versatile sulfonyl fluoride derivative used in organic synthesis and medicinal chemistry. Its key advantages include its reactivity as an electrophile in SuFEx (Sulfur Fluoride Exchange) click chemistry, enabling efficient conjugation with nucleophiles. The bromo and fluoro substituents enhance its utility as a building block for further functionalization, while the methoxy group provides stability and modulates electronic properties. This compound is particularly valuable in the development of covalent inhibitors and probes due to its selective reactivity with biological targets. Its well-defined structure and high purity make it suitable for precise synthetic applications.
3-Bromo-2-fluoro-4-methoxybenzene-1-sulfonyl fluoride structure
2648938-99-0 structure
Product name:3-Bromo-2-fluoro-4-methoxybenzene-1-sulfonyl fluoride
CAS No:2648938-99-0
MF:C7H5BrF2O3S
MW:287.078607320786
CID:5671985
PubChem ID:165663805

3-Bromo-2-fluoro-4-methoxybenzene-1-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-2-fluoro-4-methoxybenzene-1-sulfonyl fluoride
    • 2648938-99-0
    • EN300-27116712
    • 3-Bromo-2-fluoro-4-methoxybenzene-1-sulfonyl fluoride
    • Inchi: 1S/C7H5BrF2O3S/c1-13-4-2-3-5(14(10,11)12)7(9)6(4)8/h2-3H,1H3
    • InChI Key: CTSGTHUAXBEENK-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC(=C1F)S(=O)(=O)F)OC

Computed Properties

  • Exact Mass: 285.91108g/mol
  • Monoisotopic Mass: 285.91108g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 51.8Ų

3-Bromo-2-fluoro-4-methoxybenzene-1-sulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27116712-10g
3-bromo-2-fluoro-4-methoxybenzene-1-sulfonyl fluoride
2648938-99-0
10g
$3868.0 2023-09-11
Enamine
EN300-27116712-0.25g
3-bromo-2-fluoro-4-methoxybenzene-1-sulfonyl fluoride
2648938-99-0
0.25g
$828.0 2023-09-11
Enamine
EN300-27116712-1.0g
3-bromo-2-fluoro-4-methoxybenzene-1-sulfonyl fluoride
2648938-99-0
1g
$900.0 2023-06-02
Enamine
EN300-27116712-2.5g
3-bromo-2-fluoro-4-methoxybenzene-1-sulfonyl fluoride
2648938-99-0
2.5g
$1763.0 2023-09-11
Enamine
EN300-27116712-0.1g
3-bromo-2-fluoro-4-methoxybenzene-1-sulfonyl fluoride
2648938-99-0
0.1g
$792.0 2023-09-11
Enamine
EN300-27116712-10.0g
3-bromo-2-fluoro-4-methoxybenzene-1-sulfonyl fluoride
2648938-99-0
10g
$3868.0 2023-06-02
Enamine
EN300-27116712-1g
3-bromo-2-fluoro-4-methoxybenzene-1-sulfonyl fluoride
2648938-99-0
1g
$900.0 2023-09-11
Enamine
EN300-27116712-0.05g
3-bromo-2-fluoro-4-methoxybenzene-1-sulfonyl fluoride
2648938-99-0
0.05g
$756.0 2023-09-11
Enamine
EN300-27116712-5.0g
3-bromo-2-fluoro-4-methoxybenzene-1-sulfonyl fluoride
2648938-99-0
5g
$2608.0 2023-06-02
Enamine
EN300-27116712-0.5g
3-bromo-2-fluoro-4-methoxybenzene-1-sulfonyl fluoride
2648938-99-0
0.5g
$864.0 2023-09-11

Additional information on 3-Bromo-2-fluoro-4-methoxybenzene-1-sulfonyl fluoride

Professional Introduction to 3-Bromo-2-fluoro-4-methoxybenzene-1-sulfonyl fluoride (CAS No. 2648938-99-0)

3-Bromo-2-fluoro-4-methoxybenzene-1-sulfonyl fluoride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, identified by the CAS number 2648938-99-0, features a benzenesulfonyl fluoride moiety combined with bromine and fluoro substituents, making it a versatile intermediate in the synthesis of various biologically active molecules.

The benzenesulfonyl fluoride group is particularly noteworthy as it serves as a crucial reagent in the introduction of sulfonamide functionalities into organic molecules. Sulfonamides are widely recognized for their pharmacological significance, playing a pivotal role in the development of drugs targeting a broad spectrum of diseases, including infections, inflammation, and cancer. The presence of both bromine and fluoro atoms in the aromatic ring enhances the reactivity and selectivity of this compound, making it an attractive building block for medicinal chemists.

In recent years, there has been a surge in research focused on the development of novel sulfonamide-based therapeutics. The combination of bromine and fluoro substituents in 3-Bromo-2-fluoro-4-methoxybenzene-1-sulfonyl fluoride allows for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are instrumental in constructing complex molecular architectures, which are often essential for achieving high binding affinity and selectivity in drug candidates.

One of the most compelling aspects of this compound is its utility in the synthesis of kinase inhibitors. Kinases are enzymes that play a central role in many cellular processes, and their dysregulation is frequently associated with various diseases, particularly cancer. By leveraging the reactivity of the sulfonyl fluoride group, researchers can efficiently introduce sulfonamide linkages into kinase inhibitors, leading to the development of potent and selective therapeutic agents. For instance, recent studies have demonstrated the use of 3-Bromo-2-fluoro-4-methoxybenzene-1-sulfonyl fluoride in the synthesis of inhibitors targeting tyrosine kinases, which have shown promising results in preclinical trials.

The influence of fluorine substitution on biological activity is another area where this compound shines. Fluorine atoms are known to modulate the pharmacokinetic properties of molecules, including their metabolic stability, solubility, and cell membrane permeability. In particular, fluorinated sulfonamides have been shown to exhibit enhanced binding affinity to biological targets due to their ability to engage hydrophobic pockets within proteins. This phenomenon has been exploited in the design of next-generation drugs that require precise molecular interactions to exert their therapeutic effects.

The methoxy group present in 3-Bromo-2-fluoro-4-methoxybenzene-1-sulfonyl fluoride also contributes to its chemical versatility. Methoxy-substituted aromatic compounds often exhibit improved metabolic stability and reduced toxicity compared to their unsubstituted counterparts. This characteristic makes them particularly suitable for oral administration and prolonged therapeutic use. Moreover, the methoxy group can participate in hydrogen bonding interactions, further enhancing the binding affinity of sulfonamide-based drugs to their biological targets.

In addition to its pharmaceutical applications, this compound has found utility in materials science and agrochemical research. The unique combination of functional groups allows for the synthesis of advanced materials with tailored properties, such as liquid crystals and organic semiconductors. Furthermore, sulfonamide derivatives are increasingly being explored as bioactive agents in crop protection chemicals due to their ability to interact with biological pathways in pests and weeds.

The synthetic pathways involving 3-Bromo-2-fluoro-4-methoxybenzene-1-sulfonyl fluoride are diverse and well-documented. One common approach involves the sulfonylation of 3-bromo-2-fluoro-4-methoxybenzene using phosphorus pentachloride or sulfur trioxide derivatives. These reactions typically proceed under mild conditions and yield high yields of the desired sulfonyl fluoride product. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to introduce additional functional groups onto the aromatic ring, expanding the scope of possible derivatives.

The safety profile of this compound is another critical consideration. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures must be followed to ensure safe laboratory practices. This includes using appropriate personal protective equipment (PPE), working in well-ventilated areas, and adhering to good laboratory practices (GLP) when conducting synthetic or analytical procedures.

In conclusion, 3-Bromo-2-fluoro-4-methoxybenzene-1-sulfonyl fluoride (CAS No. 2648938-99-0) is a multifaceted compound with significant potential in pharmaceutical research and beyond. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules, particularly sulfonamide-based drugs targeting various diseases. The ongoing research into its applications underscores its importance as a building block for next-generation therapeutics and materials.

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